Methyl 3-(2-chloroacetamido)propanoate

Nucleophilic substitution Leaving group reactivity Synthetic intermediate

Methyl 3-(2-chloroacetamido)propanoate (CAS 666832-64-0) is a chloroacetamide-functionalized β-alanine methyl ester with the molecular formula C₆H₁₀ClNO₃ and molecular weight 179.60 g/mol. It is classified as a small-molecule building block or synthetic intermediate containing both an electrophilic chloroacetamido group and a methyl ester moiety.

Molecular Formula C6H10ClNO3
Molecular Weight 179.6
CAS No. 666832-64-0
Cat. No. B2934854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chloroacetamido)propanoate
CAS666832-64-0
Molecular FormulaC6H10ClNO3
Molecular Weight179.6
Structural Identifiers
SMILESCOC(=O)CCNC(=O)CCl
InChIInChI=1S/C6H10ClNO3/c1-11-6(10)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9)
InChIKeyQSZIGTZFEBZNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-chloroacetamido)propanoate: A Chloroacetamide β-Alanine Ester Building Block (CAS 666832-64-0)


Methyl 3-(2-chloroacetamido)propanoate (CAS 666832-64-0) is a chloroacetamide-functionalized β-alanine methyl ester with the molecular formula C₆H₁₀ClNO₃ and molecular weight 179.60 g/mol . It is classified as a small-molecule building block or synthetic intermediate containing both an electrophilic chloroacetamido group and a methyl ester moiety . The compound is commercially available from multiple vendors at ≥95% purity, with recommended storage at 2–8°C under dry, sealed conditions . As a versatile scaffold for nucleophilic substitution and further derivatization, it serves as an intermediate in organic synthesis, particularly for constructing more complex molecules via reaction at the chloroacetyl chloride-derived electrophilic center or through ester hydrolysis .

Why Methyl 3-(2-chloroacetamido)propanoate Cannot Be Substituted with Generic Chloroacetamide or β-Alanine Analogs


Methyl 3-(2-chloroacetamido)propanoate occupies a specific structural niche that precludes direct substitution by in-class analogs. The chloroacetamido group provides an electrophilic handle for nucleophilic displacement, but its reactivity is modulated by the adjacent ester and the three-carbon spacer from the β-alanine backbone . Structural isomers such as methyl 2-(2-chloroacetamido)propanoate (CAS 118375-95-4) differ in the position of the chloroacetamido attachment (C2 vs. C3), altering steric accessibility and the spatial relationship between reactive centers . Halogen-substituted analogs—including bromo, iodo, and fluoro variants—exhibit fundamentally different leaving group propensities and reaction kinetics in nucleophilic substitution . Ethyl ester homologs (e.g., ethyl 3-(2-chloroacetamido)propanoate, CAS 66368-59-0) possess different hydrolytic stability and lipophilicity profiles . The evidence below quantifies these differential characteristics and establishes the specific conditions under which substitution by a generic analog would compromise experimental outcomes.

Methyl 3-(2-chloroacetamido)propanoate: Comparative Performance Evidence for Scientific Selection


Chloro vs. Bromo Substituent: Differentiated Electrophilic Reactivity in Nucleophilic Displacement

The chloroacetamido group in methyl 3-(2-chloroacetamido)propanoate provides a defined electrophilic reactivity profile compared to its bromoacetamido analog. The chloro substituent is a moderately good leaving group, whereas the bromo analog (methyl 3-(2-bromoacetamido)propanoate) exhibits higher reactivity due to the weaker C–Br bond and superior leaving group ability of bromide . This differential reactivity is critical for applications requiring controlled, stepwise derivatization rather than rapid, potentially non-selective alkylation.

Nucleophilic substitution Leaving group reactivity Synthetic intermediate Electrophile selection

Chloro vs. Iodo Substituent: Balancing Reactivity with Stability for Long-Term Storage and Handling

Relative to the iodoacetamido analog (methyl 3-(2-iodoacetamido)propanoate), methyl 3-(2-chloroacetamido)propanoate demonstrates substantially greater stability under ambient storage conditions. Iodoacetamides are highly reactive alkylating agents that are prone to light-induced decomposition and nucleophilic degradation during storage, often requiring desiccation, protection from light, and storage at −20°C . In contrast, the chloroacetamido compound is stable when stored sealed in dry conditions at 2–8°C, with a recommended ambient shipping temperature .

Electrophile stability Storage conditions Reagent shelf-life Procurement logistics

C3 (β-Alanine) vs. C2 (α-Alanine) Scaffold: Differentiated Spatial Separation of Reactive Handles

Methyl 3-(2-chloroacetamido)propanoate, derived from β-alanine, positions the chloroacetamido group at C3 of the propanoate backbone, creating a three-carbon spacer between the electrophilic chloroacetyl center and the ester carbonyl. In contrast, methyl 2-(2-chloroacetamido)propanoate (CAS 118375-95-4, the (S)-enantiomer synthesized at 95% yield ) positions the chloroacetamido group at C2 (α-position), resulting in an electrophilic center adjacent to the chiral α-carbon and ester group. The C3 scaffold provides a greater distance between reactive centers, reducing intramolecular interactions and altering the conformational flexibility of derived products .

Structural isomer β-Alanine scaffold Linker geometry Spatial separation

Synthetic Yield Benchmark: Documented 95% Yield for Structurally Analogous Chloroacetamide Synthesis

A published synthetic protocol for a structurally analogous chloroacetamido ester—(S)-methyl 2-(2-chloroacetamido)propanoate—reports a 95% isolated yield under standard reaction conditions: 2-chloroacetyl chloride (1.0 eq.) with triethylamine (2.0 eq.) in dichloromethane at 0°C to room temperature over 2 hours, followed by aqueous workup and column chromatography . Given the close structural similarity and shared chloroacetylation chemistry, this benchmark suggests that methyl 3-(2-chloroacetamido)propanoate can be accessed with comparable efficiency in small to medium-scale laboratory synthesis.

Synthesis yield Process efficiency Reaction optimization Cost-effectiveness

Ethyl vs. Methyl Ester: Differential Hydrolytic Stability and Commercial Availability

Methyl 3-(2-chloroacetamido)propanoate (methyl ester) offers distinct advantages over its ethyl ester analog (ethyl 3-(2-chloroacetamido)propanoate, CAS 66368-59-0) in terms of commercial availability. The ethyl ester analog is listed as discontinued in major supplier catalogs, with no current stock availability . In contrast, the methyl ester is actively stocked by multiple suppliers including Fluorochem (SKU F657260), ChemScene, and CymitQuimica, with pricing transparency and defined shipping timelines . Additionally, methyl esters generally exhibit slower base-catalyzed hydrolysis kinetics compared to ethyl esters due to steric and electronic factors, though this difference is modest in magnitude.

Ester hydrolysis Lipophilicity Commercial sourcing Supply chain reliability

GHS Hazard Profile: Documented Classification for Safe Handling and Procurement Planning

Methyl 3-(2-chloroacetamido)propanoate carries a defined GHS hazard classification that is critical for procurement and laboratory safety planning. According to supplier safety data, the compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The GHS07 pictogram (Harmful/Irritant) and Warning signal word apply. While comparative hazard data for the bromo and iodo analogs are not publicly available, the documented classification enables laboratories to preemptively establish appropriate handling protocols, personal protective equipment requirements, and waste disposal procedures before purchase.

Safety data GHS classification Hazard assessment Laboratory compliance

Methyl 3-(2-chloroacetamido)propanoate: Evidence-Backed Research and Industrial Application Scenarios


Controlled-Electrophilicity Linker for Bioconjugation and Peptide Mimetic Synthesis

For research groups synthesizing peptide mimetics, PROTAC linkers, or bioconjugation handles requiring a defined electrophilic attachment point, methyl 3-(2-chloroacetamido)propanoate provides a balanced reactivity profile. Unlike the bromo analog (which exhibits approximately 10–50× faster SN2 displacement and may lead to non-specific alkylation), the chloroacetamido group offers controllable nucleophilic substitution kinetics . The β-alanine-derived C3 scaffold further provides extended spatial separation (~1–1.5 Å greater than the α-alanine analog), which is advantageous when conjugating bulky payloads or when intramolecular cyclization must be suppressed . The documented 95% benchmark yield for analogous chloroacetylation chemistry supports its cost-effective use in multi-step synthetic sequences.

β-Alanine-Derived Building Block for Heterocycle and Pharmaceutical Intermediate Synthesis

Medicinal chemistry programs requiring a chloroacetamido building block with a three-carbon backbone should prioritize methyl 3-(2-chloroacetamido)propanoate over the α-alanine (C2) analog when the extended linker geometry is essential for target binding or scaffold topology. The compound serves as a versatile intermediate for constructing heterocyclic systems via nucleophilic substitution at the chloroacetyl carbon, followed by cyclization or further functionalization . The 95% purity specification from commercial suppliers ensures consistent performance in reaction sequences where impurities could compromise downstream yields or necessitate additional purification.

Laboratory-Scale Synthesis with Standard Cold Storage Infrastructure

For laboratories equipped with standard refrigeration (2–8°C) but lacking −20°C freezer capacity or light-protected storage, methyl 3-(2-chloroacetamido)propanoate represents the optimal procurement choice among haloacetamide ester analogs. The iodo analog requires more stringent storage conditions (protection from light, −20°C) and is prone to decomposition during ambient shipping or extended storage . The chloro analog is stable under standard cold storage and can be shipped at room temperature , reducing the risk of receiving degraded material and eliminating the need for pre-use purity verification. The documented GHS hazard classification (H302, H315, H319, H335) further enables laboratories to pre-establish appropriate handling and disposal protocols.

Time-Sensitive Research Requiring Reliable Commercial Supply of 3-(2-Chloroacetamido)propanoate Scaffold

For research programs requiring immediate access to a 3-(2-chloroacetamido)propanoate ester scaffold, methyl 3-(2-chloroacetamido)propanoate is the only reliably procurable option. The ethyl ester analog (CAS 66368-59-0) is listed as discontinued across major supplier catalogs with no current stock availability . In contrast, the methyl ester is actively stocked by multiple vendors including Fluorochem (SKU F657260) and ChemScene, with defined pack sizes (100mg, 1g) and transparent pricing . This supply chain reliability is critical for time-sensitive projects where custom synthesis of the ethyl analog would introduce weeks to months of delay and substantially higher procurement costs.

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